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molecular formula C9H8N2OS B8677433 2-Amino-6-methylbenzothiazole-4-carboxaldehyde

2-Amino-6-methylbenzothiazole-4-carboxaldehyde

Cat. No. B8677433
M. Wt: 192.24 g/mol
InChI Key: AVPMGGJAVCEZFX-UHFFFAOYSA-N
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Patent
USRE033948

Procedure details

67.6 g (0.348 mol) of 5b are treated with 241 g (2.77 mol) of manganese(IV) oxide in analogy to Example 1b.
Name
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][OH:13])[C:5]=2[N:6]=1>[O-2].[Mn+4].[O-2]>[NH2:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([CH:12]=[O:13])[CH:8]=[C:9]([CH3:11])[CH:10]=2)[N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
67.6 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C)CO
Name
Quantity
241 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1SC=2C(N1)=C(C=C(C2)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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